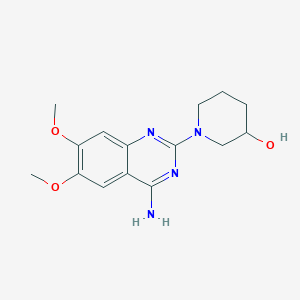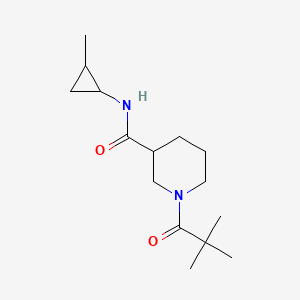
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol, also known as ADQ or ADQ-1, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ-1 belongs to the class of quinazoline derivatives and has been found to exhibit promising biochemical and physiological effects in various studies.
作用機序
The mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes such as topoisomerase II and DNA polymerase. These enzymes are important for the replication and repair of DNA, which is essential for the survival of cancer cells. By inhibiting these enzymes, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 may induce DNA damage and prevent the replication of cancer cells.
Biochemical and Physiological Effects:
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to exhibit various biochemical and physiological effects in studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA replication and repair. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 in lab experiments is its high purity and stability. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is a white crystalline solid that can be easily synthesized and purified using analytical techniques such as HPLC and NMR spectroscopy. Additionally, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has been found to exhibit low toxicity and good bioavailability, which are important factors for the development of new drugs.
However, there are also limitations to using 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 in lab experiments. One of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. More studies are needed to determine the optimal dosage and administration route for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. Additionally, the mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the research of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. One direction is the development of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 as a potential anticancer drug. More studies are needed to determine the optimal dosage and administration route for 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1, as well as its pharmacokinetics and pharmacodynamics. Additionally, the mechanism of action of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 needs to be further elucidated to design more effective experiments.
Another direction is the investigation of the antioxidant and anti-inflammatory properties of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1. These properties may be beneficial for the prevention and treatment of various diseases, such as cardiovascular disease and neurodegenerative diseases.
Overall, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 is a promising compound that has shown potential in various scientific research applications. More studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route. With further research, 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 may become a valuable tool in the prevention and treatment of various diseases.
合成法
The synthesis of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 involves the reaction of 4-amino-6,7-dimethoxyquinazoline with 3-piperidinol in the presence of a suitable catalyst. This reaction yields 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 as a white crystalline solid with a melting point of 238-240°C. The purity of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has shown potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol-1 has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the prevention and treatment of cancer.
特性
IUPAC Name |
1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-12-6-10-11(7-13(12)22-2)17-15(18-14(10)16)19-5-3-4-9(20)8-19/h6-7,9,20H,3-5,8H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAJJUIJMOPZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC(C3)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7561990.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)


